Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate
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Overview
Description
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate is a complex organic compound with a molecular mass of 307.3223 daltons It is a derivative of benzyl and norvaline, incorporating both alanyl and oxido-oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate typically involves the coupling of benzyl and norvaline derivatives under specific reaction conditions. The process may include steps such as:
Protection and Deprotection: Protecting groups are used to shield reactive sites during intermediate steps.
Coupling Reactions: Using reagents like carbodiimides to facilitate the formation of peptide bonds.
Oxidation: Introducing oxido groups through controlled oxidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring and verification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can convert oxido groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Benzyl alcohol derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Benzyl 5-oxo-2-pyrrolidinecarboxylate: Shares structural similarities but differs in functional groups.
L-alanyl derivatives: Similar peptide-based compounds with varying side chains.
Properties
CAS No. |
78665-22-2 |
---|---|
Molecular Formula |
C15H19N2O5- |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-aminopropanoyl]amino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H20N2O5/c1-10(16)14(20)17-12(7-8-13(18)19)15(21)22-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,16H2,1H3,(H,17,20)(H,18,19)/p-1/t10-,12+/m0/s1 |
InChI Key |
XVEFHBGWCJHEFF-CMPLNLGQSA-M |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
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